3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate
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Overview
Description
The compound “3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various synthetic routes . The benzimidazole moiety is a key component in the development of new drugs and has been used as an important synthon in various structural manipulations to obtain pharmacophoric motif conjugates .Molecular Structure Analysis
The benzimidazole moiety in the compound contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical and biological properties . They have been used in the development of various drugs, showing different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . The presence of the imidazole ring allows these compounds to form hydrogen bonds with biological targets, leading to various biological effects .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The chemical properties of imidazole-containing compounds, such as their solubility in water and other polar solvents, can be influenced by environmental factors such as ph and temperature .
Future Directions
Biochemical Analysis
Biochemical Properties
The imidazole ring in 3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate plays a crucial role in its biochemical interactions. Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazine-1-carbonyl]benzonitrile;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O.C2H2O4/c28-18-22-9-6-10-23(17-22)27(33)31-15-13-30(14-16-31)20-26-29-24-11-4-5-12-25(24)32(26)19-21-7-2-1-3-8-21;3-1(4)2(5)6/h1-12,17H,13-16,19-20H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHOWXHIIRKDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC=CC(=C5)C#N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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